molecular formula C21H18F3NO4S2 B570767 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid CAS No. 1206891-26-0

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid

Cat. No.: B570767
CAS No.: 1206891-26-0
M. Wt: 469.493
InChI Key: HIAJAADVHQENJP-UHFFFAOYSA-N
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Description

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid is a synthetic compound known for its role as a peroxisome proliferator-activated receptor agonist.

Preparation Methods

The synthesis of 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid involves several steps. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the phenoxyacetic acid moiety and the methylsulfinyl linkage. Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve high yields and purity .

Chemical Reactions Analysis

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying peroxisome proliferator-activated receptor agonists.

    Biology: Investigated for its role in regulating central inflammation and controlling brain inflammation processes.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by acting as a peroxisome proliferator-activated receptor agonist. It binds to these receptors, leading to the activation of specific genes involved in inflammation regulation and metabolic processes. The molecular targets include various transcription factors and signaling pathways that modulate inflammatory responses and metabolic functions .

Comparison with Similar Compounds

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid is unique due to its specific structure and functional groups. Similar compounds include:

    Cardarine (GW501516): Another peroxisome proliferator-activated receptor agonist with a similar thiazole and trifluoromethyl structure.

    Endurobol: Shares structural similarities and functional properties with the compound .

    GSK-516: A related compound with comparable biological activities.

Properties

IUPAC Name

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-12-9-16(7-8-17(12)29-10-19(26)27)31(28)11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAJAADVHQENJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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